N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Lipophilicity clogP Metabolic Stability

CAS 1251612-33-5 is a structurally differentiated pyrazine-benzamide (PZBA) probe. The 4-methylpiperidine and N-(2-methoxybenzyl) substituents are not interchangeable with unsubstituted piperidine, morpholine, or non-aromatic N-alkyl variants—each alteration produces non-linear shifts in target engagement, selectivity, and PK. Deploy as a PKD inhibitor screening candidate (benchmark CRT5: IC₅₀ 1–2 nM for PKD1–3), an ether-linked HDAC isostere for class I isoform profiling, or an antimycobacterial hit-expansion starting point. Full RO5 compliance (clogP 2.65, TPSA 82.61 Ų) enables direct cell-based target engagement studies. Procuring a close analog without verifying exact substitution risks null SAR data. Research-use-only, ≥95% purity.

Molecular Formula C25H28N4O3
Molecular Weight 432.524
CAS No. 1251612-33-5
Cat. No. B2383783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
CAS1251612-33-5
Molecular FormulaC25H28N4O3
Molecular Weight432.524
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4OC
InChIInChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-21-9-7-19(8-10-21)24(30)28-17-20-5-3-4-6-22(20)31-2/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30)
InChIKeyUDHHMVXQUXTDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1251612-33-5): Compound Identity and Structural Class


N-(2-Methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1251612-33-5, molecular formula C₂₅H₂₈N₄O₃, MW 432.52 g/mol) is a synthetic small-molecule benzamide featuring a 4-methylpiperidine-substituted pyrazine core linked via an ether bridge to a para-substituted benzamide bearing an N-(2-methoxybenzyl) group. This compound belongs to the pyrazine-benzamide (PZBA) chemotype, a scaffold associated with inhibition of protein kinase D (PKD) [1], histone deacetylases (HDACs) [2], and antimycobacterial targets [3]. As a research-grade chemical (typical purity ≥95%), it serves as a building block and pharmacological probe in early-stage drug discovery programs targeting kinase-mediated or infectious diseases.

Why Generic Substitution Fails: Structural Determinants That Distinguish CAS 1251612-33-5 from Superficially Similar Pyrazine Benzamides


Within the pyrazine-benzamide class, seemingly minor structural modifications—such as N-substituent identity (2-methoxybenzyl vs. furan-2-ylmethyl vs. alkyl), piperidine ring substitution (4-methyl vs. unsubstituted vs. morpholine), and linker topology—exert pronounced, non-linear effects on target engagement, selectivity, and pharmacokinetics. For instance, the benchmark PKD inhibitor CRT5 (a pyrazine benzamide) exhibits single-digit nanomolar potency against PKD1–3 (IC₅₀ = 1, 2, and 1.5 nM, respectively) , whereas alternative N-substitution or heterocycle replacement can reduce potency by orders of magnitude or shift selectivity profiles entirely [1]. The 4-methylpiperidine moiety and 2-methoxybenzyl group present in CAS 1251612-33-5 are not interchangeable with unsubstituted piperidine, morpholine, or non-aromatic N-alkyl substituents; each variant produces distinct lipophilicity, hydrogen-bonding capacity, and conformational preferences that directly impact biological readout. Procurement of a close analog without verifying the exact substitution pattern therefore risks obtaining a compound with fundamentally different target engagement and pharmacological properties.

Quantitative Differentiation Evidence for CAS 1251612-33-5: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Lipophilicity Tuning: 4-Methylpiperidine vs. Unsubstituted Piperidine – Impact on Permeability, Metabolic Stability, and Target Engagement

The 4-methyl substituent on the piperidine ring of CAS 1251612-33-5 differentiates this compound from the des-methyl analog N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. The target compound has a computed octanol-water partition coefficient (clogP) of 2.65 [1], whereas the des-methyl piperidine analog is estimated to have a clogP approximately 0.5 log units lower (~2.15), based on the established fragment contribution of a methyl group (~+0.5 logP units) [2]. This difference places CAS 1251612-33-5 within the optimal lipophilicity range (clogP 1–3) associated with favorable oral absorption, balanced solubility, and acceptable metabolic clearance in drug-like molecules [2], while the des-methyl analog may exhibit suboptimal membrane partitioning for certain intracellular targets. Additionally, the 4-methyl group introduces modest steric bulk that can influence piperidine ring conformation and binding pocket complementarity, a feature exploited in related kinase inhibitor scaffolds [3].

Lipophilicity clogP Metabolic Stability 4-Methylpiperidine SAR

Topological Polar Surface Area (TPSA) and Rule-of-Five Compliance: Differentiation from Larger, More Polar Pyrazine-Benzamide Inhibitors

CAS 1251612-33-5 exhibits a computed topological polar surface area (TPSA) of 82.61 Ų and a molecular weight of 432.52 g/mol, complying with Lipinski's Rule of Five (MW < 500, clogP = 2.65 < 5, HBD = 1 < 5, HBA = 7 < 10) [1]. In contrast, many biologically validated pyrazine-benzamide inhibitors carry additional polar substituents or fused rings that increase TPSA above the 140 Ų threshold associated with poor oral absorption. For example, certain HDAC-targeting pyrazine-2-aminobenzamides bear hydroxamic acid motifs that substantially elevate polarity and reduce membrane permeability [2]. The moderate TPSA of CAS 1251612-33-5 (82.61 Ų) predicts reasonable passive membrane permeability, while the single hydrogen bond donor (amide NH) and balanced lipophilicity suggest compatibility with both oral and parenteral administration routes. This physicochemical profile positions the compound as a potentially more tractable starting point for lead optimization compared to analogs with TPSA values exceeding 120–140 Ų, which frequently encounter bioavailability limitations.

TPSA Drug-likeness Oral Bioavailability Permeability Lipinski Rule of Five

2-Methoxybenzyl N-Substituent: Differential Binding Potential vs. Alkyl, Heteroarylmethyl, and Simple Benzyl Analogs

The N-(2-methoxybenzyl) group of CAS 1251612-33-5 distinguishes it from analogs bearing N-butyl (e.g., CAS of N-butyl variant), N-furan-2-ylmethyl (CAS 1251695-80-3), or N-cyclopentyl substituents. The ortho-methoxy group on the benzyl ring can act as an intramolecular hydrogen bond acceptor, stabilizing specific conformations of the benzamide side chain and potentially engaging in water-mediated or direct hydrogen bonds with target proteins. In the broader pyrazine-amide SAR literature, ortho-substituted benzyl groups have been associated with enhanced kinase hinge-binding interactions via π-π stacking with conserved aromatic residues [1]. Furthermore, the 2-methoxybenzyl motif appears in multiple bioactive compounds targeting CNS and oncology indications, suggesting its privileged nature for certain target classes [2]. In contrast, the N-furan-2-ylmethyl analog lacks the aromatic benzyl ring π-surface for stacking interactions, while the N-butyl analog lacks both aromatic and hydrogen-bonding functionality, likely resulting in reduced binding enthalpy for targets that exploit these interactions.

2-Methoxybenzyl π-π Stacking Hydrogen Bonding Kinase Hinge Binding Selectivity

Class-Level Target Engagement Potential: Pyrazine-Benzamide Scaffold as a Privileged Kinase/HDAC Inhibitor Pharmacophore

The pyrazine-benzamide scaffold shared by CAS 1251612-33-5 is a validated pharmacophore for inhibiting protein kinase D (PKD) isoforms—a target class implicated in cancer cell proliferation, angiogenesis, and cardiac hypertrophy. The benchmark compound CRT5 (a pyrazine benzamide) inhibits PKD1, PKD2, and PKD3 with IC₅₀ values of 1, 2, and 1.5 nM, respectively, in VEGF-treated endothelial cells . Pyrazine-linked benzamides have also been characterized as class I-selective HDAC inhibitors with anti-leukemic activity in the low micromolar range [1]. Additionally, the pyrazine core is a recurring motif in antitubercular agents; N-(pyrazin-2-yl)benzamides have demonstrated MIC values ≤ 2 μg/mL against Mycobacterium tuberculosis [2]. While CAS 1251612-33-5 itself has not yet been the subject of published biological profiling, its structural congruence with these validated pharmacophores supports its use as a screening candidate in PKD, HDAC, or antimycobacterial discovery programs. The specific 4-methylpiperidine substitution may confer selectivity advantages over the unsubstituted piperidine analog, as observed with the 4-amino-4-methylpiperidine motif in the allosteric SHP2 inhibitor SHP099, where the methyl group was critical for potency and selectivity [3].

Protein Kinase D PKD Inhibition HDAC Inhibition Pyrazine Pharmacophore Anticancer

Procurement-Grade Differentiation: Identity, Purity, and Scalability Considerations for CAS 1251612-33-5

CAS 1251612-33-5 is commercially available from multiple research chemical suppliers with a standard purity specification of ≥95% (HPLC) . Its unique CAS Registry Number ensures unambiguous chemical identity, differentiating it from closely related analogs that may co-elute or be confused during procurement. The compound's molecular formula (C₂₅H₂₈N₄O₃) and exact mass (432.2164 Da) are distinct from the des-methyl piperidine analog (C₂₄H₂₆N₄O₃, MW 418.49) and the morpholine variant (C₂₄H₂₆N₄O₄, MW 434.49), enabling unambiguous analytical verification by LC-MS or HRMS. This is critical for reproducibility in biological assays, where even trace contamination with a structurally similar but pharmacologically divergent analog can confound structure-activity relationship (SAR) interpretation.

Compound Purity Procurement CAS Registry Quality Control Research Chemical

Recommended Application Scenarios for CAS 1251612-33-5 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries for PKD and Related Serine/Threonine Kinase Drug Discovery

CAS 1251612-33-5 is best deployed as a structurally differentiated member of focused kinase inhibitor screening libraries targeting protein kinase D (PKD) isoforms, where the benchmark pyrazine benzamide CRT5 demonstrates single-digit nanomolar potency (IC₅₀ = 1–2 nM for PKD1–3) . The 4-methylpiperidine and 2-methoxybenzyl substituents provide distinct physicochemical and steric features not present in the unsubstituted piperidine or morpholine analogs, offering the potential to explore selectivity determinants within the PKD family or across the broader kinome. Its favorable drug-like properties (clogP 2.65, TPSA 82.61 Ų, full RO5 compliance) [1] make it suitable for progression from biochemical assays to cell-based target engagement studies without requiring extensive property optimization.

Antimycobacterial Lead Identification and SAR Expansion

Given that N-(pyrazin-2-yl)benzamides have demonstrated antimycobacterial activity with MIC values ≤ 2 μg/mL against M. tuberculosis [2], CAS 1251612-33-5 can serve as a structurally novel entry point for tuberculosis drug discovery SAR campaigns. The compound's 4-methylpiperidine substitution may enhance mycobacterial cell wall penetration relative to more polar analogs, while the 2-methoxybenzyl group offers a vector for further optimization of potency and selectivity over mammalian cells. The compound should be prioritized for MIC determination against drug-sensitive and drug-resistant M. tuberculosis strains, with cytotoxicity counter-screening in mammalian cell lines (e.g., HEK293, HepG2) to establish a selectivity index.

Epigenetic Probe Development: HDAC Inhibitor Scaffold Optimization

The pyrazine-2-aminobenzamide chemotype has been validated as a class I-selective HDAC inhibitor scaffold with anti-leukemic activity [3]. CAS 1251612-33-5, bearing an ether-linked pyrazine rather than an amine linkage, represents a structurally distinct isosteric variation that may alter zinc-binding group geometry and isoform selectivity. The compound's moderate lipophilicity (clogP 2.65) and TPSA (82.61 Ų) suggest compatibility with nuclear target engagement. It is recommended for screening against HDAC1–3 enzymatic panels and for cellular histone acetylation assays (e.g., H3K9ac, H4K16ac Western blot) in leukemia cell lines to establish a selectivity and potency profile differentiated from known HDAC inhibitors.

Chemical Biology Tool Compound for Target Deconvolution Studies

The structural uniqueness of CAS 1251612-33-5—combining a 4-methylpiperidine-substituted pyrazine, an ether bridge, and an N-(2-methoxybenzyl) benzamide—makes it a valuable probe for chemoproteomics and target deconvolution experiments. Its molecular weight (432.52 Da) is compatible with the installation of affinity tags or photo-crosslinking moieties at the 2-methoxybenzyl position without substantially altering the core pharmacophore. In the absence of published target engagement data, the compound is ideally suited for unbiased phenotypic screening followed by affinity-based target identification (e.g., thermal proteome profiling or affinity pulldown with a tagged analog) to uncover novel targets within the kinase, epigenetic, or antimicrobial space.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.